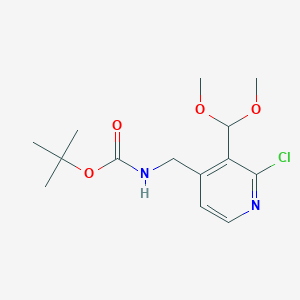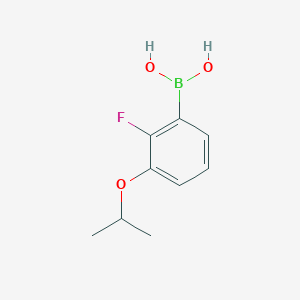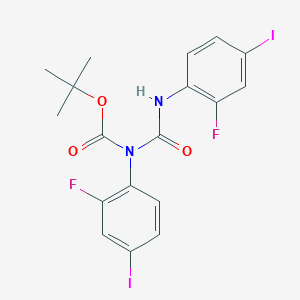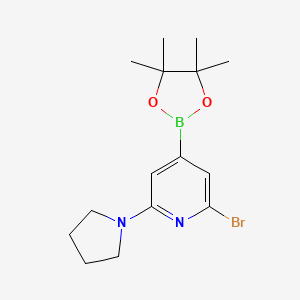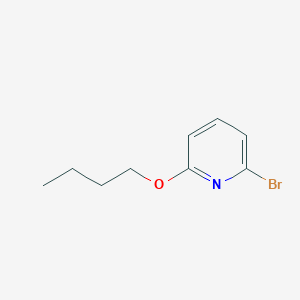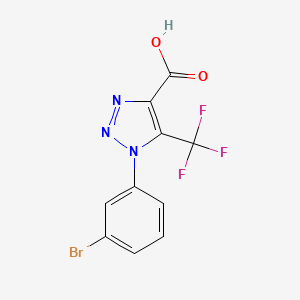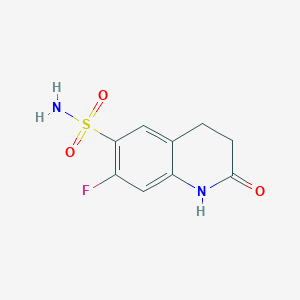
2,2,2-trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate
Overview
Description
The compound “2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine” is similar to the one you’re asking about . It has the empirical formula C4H5F6N and a molecular weight of 181.08 .
Synthesis Analysis
While specific synthesis methods for “2,2,2-trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate” are not available, similar compounds such as “2,2,2-Trifluoroethyl trifluoromethanesulfonate” are used as powerful trifluoroethylating agents in the synthesis of fluorinated amino acids .Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine” includes a carbon chain with two trifluoroethyl groups attached to a nitrogen atom .Chemical Reactions Analysis
N-2,2,2-Trifluoroethylisatin ketimines have been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .Physical And Chemical Properties Analysis
The compound “2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine” is a solid .Scientific Research Applications
Carbamate Group in Medicinal Chemistry
The carbamate group, which is integral to 2,2,2-trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate, plays a crucial role in drug design and medicinal chemistry. This functional group is a key structural motif in many approved drugs and prodrugs. Recent advances in medicinal chemistry have seen increasing use of carbamates, with many derivatives specifically designed to interact with drug targets through their carbamate moiety. This underscores the compound's importance in the development of new pharmaceuticals (Ghosh & Brindisi, 2015).
Catalytic Applications
This compound may also find applications in catalysis. For example, scandium trifluoromethanesulfonate has been used as a highly active Lewis acid catalyst in acylations and esterifications, a process that could potentially involve similar trifluoroethyl compounds. This kind of catalytic activity, particularly in reactions involving sterically hindered alcohols, highlights the utility of trifluoroethyl compounds in complex organic syntheses (Ishihara et al., 1996).
Fluoromethylation in Synthetic Chemistry
The trifluoromethyl group, a component of this compound, is highly relevant in synthetic chemistry, especially for pharmaceuticals and agrochemicals. The development of fluoromethylation methods, including both trifluoromethylation and difluoromethylation, is crucial for introducing these groups into various molecular structures. This research area has seen significant advancement, with the development of stable and easy-to-use fluoromethylating reagents, highlighting the potential applications of trifluoromethyl-containing compounds in diverse synthetic routes (Koike & Akita, 2016).
Use in Sustainable Chemistry
Research has also explored the use of carbamate compounds in sustainable chemistry. For instance, potassium carbonate has been used as a catalyst for the direct synthesis of carbamates from amines, silicate ester, and carbon dioxide. This approach, which could be related to the synthesis and application of this compound, expands the scope of substrates and offers an environmentally friendly synthesis route, demonstrating the compound's potential in green chemistry applications (Zhang et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6NO2/c6-4(7,8)1-12-3(13)14-2-5(9,10)11/h1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPHCVYTHPREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159333 | |
| Record name | Carbamic acid, N-(2,2,2-trifluoroethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221722-29-7 | |
| Record name | Carbamic acid, N-(2,2,2-trifluoroethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2,2,2-trifluoroethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531039.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)

